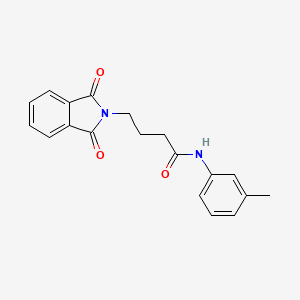![molecular formula C13H28N3O2+ B11704726 8-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N,N-trimethyloctan-1-aminium](/img/structure/B11704726.png)
8-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N,N-trimethyloctan-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{8-[(2E)-2-(HYDROXYIMINO)ACETAMIDO]OCTYL}TRIMETHYLAZANIUM is a quaternary ammonium compound with a complex structure that includes a hydroxyimino group and an acetamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {8-[(2E)-2-(HYDROXYIMINO)ACETAMIDO]OCTYL}TRIMETHYLAZANIUM typically involves the reaction of an octylamine derivative with a hydroxyiminoacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. The final step involves the quaternization of the amine group with trimethylamine to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of {8-[(2E)-2-(HYDROXYIMINO)ACETAMIDO]OCTYL}TRIMETHYLAZANIUM involves scaling up the laboratory synthesis process. This includes the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
{8-[(2E)-2-(HYDROXYIMINO)ACETAMIDO]OCTYL}TRIMETHYLAZANIUM undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine group.
Substitution: The acetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines are commonly used.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamido derivatives.
Wissenschaftliche Forschungsanwendungen
{8-[(2E)-2-(HYDROXYIMINO)ACETAMIDO]OCTYL}TRIMETHYLAZANIUM has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of disinfectants and surfactants.
Wirkmechanismus
The mechanism of action of {8-[(2E)-2-(HYDROXYIMINO)ACETAMIDO]OCTYL}TRIMETHYLAZANIUM involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This compound also interacts with specific molecular targets, such as enzymes and receptors, to exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant.
Cetyltrimethylammonium bromide: Used as a surfactant and in DNA extraction protocols.
Dodecyltrimethylammonium chloride: Used in various industrial applications as a surfactant.
Uniqueness
{8-[(2E)-2-(HYDROXYIMINO)ACETAMIDO]OCTYL}TRIMETHYLAZANIUM is unique due to the presence of the hydroxyimino and acetamido groups, which confer additional reactivity and potential for diverse applications compared to other quaternary ammonium compounds.
Eigenschaften
Molekularformel |
C13H28N3O2+ |
|---|---|
Molekulargewicht |
258.38 g/mol |
IUPAC-Name |
8-[[(2E)-2-hydroxyiminoacetyl]amino]octyl-trimethylazanium |
InChI |
InChI=1S/C13H27N3O2/c1-16(2,3)11-9-7-5-4-6-8-10-14-13(17)12-15-18/h12H,4-11H2,1-3H3,(H-,14,17,18)/p+1 |
InChI-Schlüssel |
NUKFVNLAFWJMBB-UHFFFAOYSA-O |
Isomerische SMILES |
C[N+](C)(C)CCCCCCCCNC(=O)/C=N/O |
Kanonische SMILES |
C[N+](C)(C)CCCCCCCCNC(=O)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11704644.png)
![Benzyl 1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethylcarbamate](/img/structure/B11704651.png)
![N'-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide](/img/structure/B11704654.png)

![2-Chlorobenzene-1,4-diyl bis[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate]](/img/structure/B11704659.png)
![2-{[(3-acetylphenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11704664.png)


![8-bromo-3-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11704675.png)
![2-(4-Amino-3-bromo-5-chlorophenyl)-5-[2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B11704696.png)
![3-methyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11704703.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamide](/img/structure/B11704707.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11704716.png)
![4-bromo-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704722.png)
